![molecular formula C3H7NO2 B1611124 L-Alanine-2-13C,15N CAS No. 285977-86-8](/img/structure/B1611124.png)
L-Alanine-2-13C,15N
Overview
Description
L-Alanine-2-13C,15N is a variant of the L-Alanine amino acid where the second carbon atom is Carbon-13 and the nitrogen atom is Nitrogen-15 . L-Alanine is a non-essential amino acid involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system .
Molecular Structure Analysis
The molecular structure of L-Alanine-2-13C,15N is represented by the linear formula: CH3¹³CH(¹⁵NH2)CO2H . The molecular weight is 91.08 .Physical And Chemical Properties Analysis
L-Alanine-2-13C,15N is a solid substance . The melting point is 314.5 °C (dec.) (lit.) .Scientific Research Applications
Biomolecular NMR Spectroscopy
L-Alanine-2-13C,15N: is extensively used in biomolecular NMR (Nuclear Magnetic Resonance) spectroscopy . This technique allows researchers to study the structure, dynamics, and interactions of biological macromolecules in solution. The isotopic labeling with 13C and 15N enables the observation of specific atoms within proteins, nucleic acids, and other complex molecules, facilitating a detailed understanding of their three-dimensional structures and the changes they undergo.
Metabolic Flux Analysis
The compound is pivotal in metabolic flux analysis (MFA) , which is a method used to determine the rates of metabolic reactions within a cell. By tracing the path of 13C and 15N isotopes through metabolic networks, researchers can gain insights into cellular metabolism and how it responds to different conditions or diseases.
Protein Synthesis Studies
In the field of proteomics, L-Alanine-2-13C,15N serves as an important tracer for studying protein synthesis and turnover . The incorporation of labeled alanine into newly synthesized proteins can be quantified, providing valuable data on protein dynamics and the effects of various stimuli on protein expression.
Enzyme Mechanism Elucidation
Scientists use L-Alanine-2-13C,15N to investigate enzyme mechanisms . By incorporating the labeled compound into substrates or enzyme active sites, researchers can track the movement of specific atoms during enzymatic reactions, shedding light on the catalytic processes of enzymes.
Drug Development and Pharmacokinetics
The labeled alanine is also utilized in drug development for studying the pharmacokinetics of new pharmaceuticals . It can be used to label drugs or their metabolites, allowing for the monitoring of drug absorption, distribution, metabolism, and excretion in the body.
Agricultural Research
In agricultural research, L-Alanine-2-13C,15N is used to study nitrogen fixation and assimilation in plants . The uptake and incorporation of 15N into plant amino acids can be tracked, providing insights into the efficiency of nitrogen use and the role of alanine in plant metabolism.
Food Science
In food science, this compound aids in understanding the metabolic pathways involved in food fermentation processes . By tracing the labeled alanine through various pathways, researchers can optimize fermentation conditions to enhance flavor profiles or nutritional content.
Environmental Microbiology
Lastly, L-Alanine-2-13C,15N finds application in environmental microbiology . It can be used to study the metabolic activities of microorganisms in various ecosystems, particularly those involved in bioremediation processes, by tracking the flow of carbon and nitrogen through microbial communities.
Mechanism of Action
Target of Action
L-Alanine-2-13C,15N, also known as (2R)-2-(15N)azanyl(213C)propanoic acid, is a non-essential amino acid . It primarily targets muscle tissue, the brain, and the central nervous system . These targets play crucial roles in various metabolic functions, including sugar and acid metabolism, immunity enhancement, and energy provision .
Mode of Action
The compound interacts with its targets by participating in their metabolic processes. As a non-essential amino acid, it is involved in sugar and acid metabolism, which provides energy for muscle tissue, the brain, and the central nervous system . The specific interactions and resulting changes depend on the metabolic pathways involved, which are discussed in the next section.
Biochemical Pathways
L-Alanine-2-13C,15N is involved in several biochemical pathways. Its primary role is in protein synthesis, where it contributes to the formation of proteins that are essential for various biological functions . It also plays a role in the glucose-alanine cycle, which allows the body to regulate blood sugar levels . The downstream effects of these pathways include increased immunity and energy provision for muscle tissue, the brain, and the central nervous system .
Pharmacokinetics
As a non-essential amino acid, it is likely that it is readily absorbed and distributed throughout the body, metabolized in various tissues (particularly the liver), and excreted in the urine
Result of Action
The molecular and cellular effects of L-Alanine-2-13C,15N’s action are primarily related to its role in metabolism. By participating in sugar and acid metabolism, it helps to provide energy for muscle tissue, the brain, and the central nervous system . It also contributes to protein synthesis, which has wide-ranging effects on cellular function .
Action Environment
The action, efficacy, and stability of L-Alanine-2-13C,15N can be influenced by various environmental factors. For example, the presence of other amino acids can affect its absorption and metabolism . Additionally, factors such as pH and temperature could potentially affect its stability.
Safety and Hazards
properties
IUPAC Name |
(2R)-2-(15N)azanyl(213C)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i2+1,4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-GMWHYDPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C@H](C(=O)O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480394 | |
Record name | L-Alanine-2-13C,15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Alanine-2-13C,15N | |
CAS RN |
285977-86-8 | |
Record name | L-Alanine-2-13C,15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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